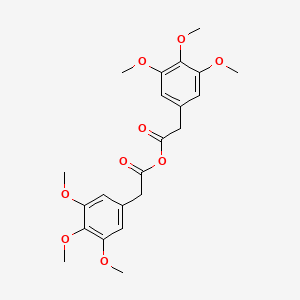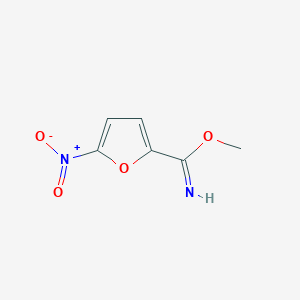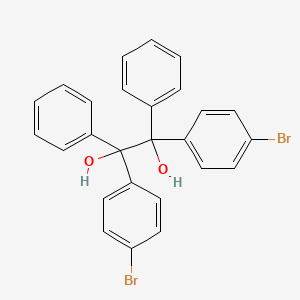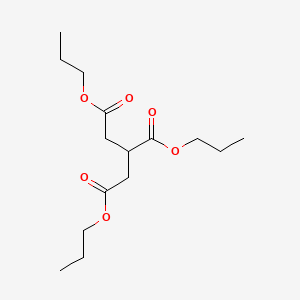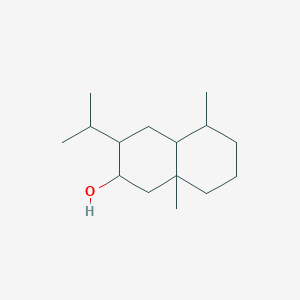
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- is a complex organic compound with a unique structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and its specific methyl and isopropyl substitutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process. The reaction conditions usually include temperatures ranging from 100°C to 200°C and pressures between 10 to 50 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require the presence of a catalyst or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-
- 2-Naphthalenol, decahydro-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- stands out due to its specific substitution pattern and decahydro structure. These features confer unique chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
6605-70-5 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC 名称 |
5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h10-14,16H,5-9H2,1-4H3 |
InChI 键 |
SUYTUMMTMMSGCS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2(C1CC(C(C2)O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



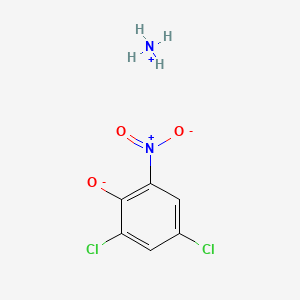
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
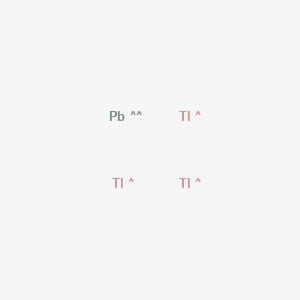

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
